
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate is a chemical compound with the molecular formula C₇H₂CaO₇. It is known for its unique structure, which includes a pyran ring substituted with hydroxy and oxo groups, as well as carboxylate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate typically involves the reaction of 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid with calcium salts. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired calcium salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or filtration to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxo group, leading to the formation of hydroxyl derivatives.
Substitution: The carboxylate groups can participate in substitution reactions, forming esters or amides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce esters or amides .
Aplicaciones Científicas De Investigación
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate can be compared with similar compounds such as:
3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound shares a similar structure but lacks the calcium ion.
Calcium 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylate derivatives: These derivatives have modifications on the pyran ring or carboxylate groups, leading to different properties and applications
The uniqueness of this compound lies in its specific structure and the presence of the calcium ion, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
831-53-8 |
|---|---|
Fórmula molecular |
C7H2CaO7 |
Peso molecular |
238.16 g/mol |
Nombre IUPAC |
calcium;6-carboxy-5-oxido-4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C7H4O7.Ca/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13;/h1,9H,(H,10,11)(H,12,13);/q;+2/p-2 |
Clave InChI |
WJAFWYSUARCPKN-UHFFFAOYSA-L |
SMILES canónico |
C1=C(OC(=C(C1=O)[O-])C(=O)O)C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)

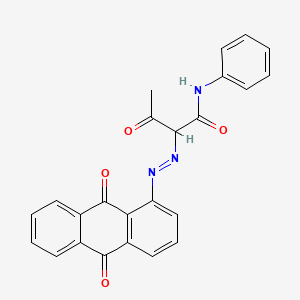


![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
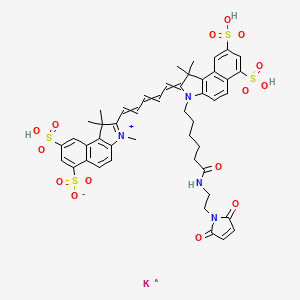
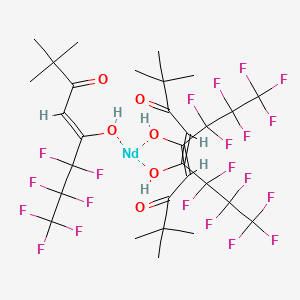
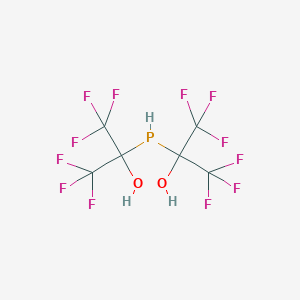
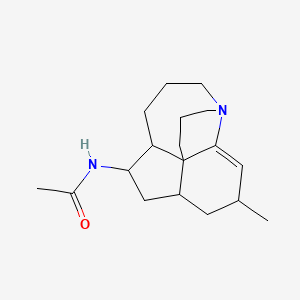
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
